Researchers seeking stable building blocks for benzothiazole synthesis encounter rapid oxidative degradation with aminothiols. 4-Bromo-2-nitrobenzenethiol (CAS 76209-02-4) provides a shelf-ready solution: ortho-nitro protection blocks oxidation, enabling reproducible reductive cyclization. The 4-bromo substituent facilitates Suzuki or Buchwald coupling for advanced diversification. Key for 5-bromo-benzothiazole pharmaceutical intermediates and phenothiazine OLED materials. Ships globally.
4-Bromo-2-nitrobenzene-1-thiol is an essential building block in the synthesis of highly functionalized benzothiazoles, benzothiophenes, and phenothiazines [1]. Featuring an ortho-nitrothiophenol core and a para-bromo substituent, this compound serves as a highly stable, shelf-ready precursor for reductive cyclization workflows . By masking the sensitive amine as a nitro group, it prevents the rapid oxidative degradation typically observed in free aminothiols. Furthermore, the 4-bromo group provides a robust handle for downstream palladium-catalyzed cross-coupling, making it a critical intermediate for pharmaceutical discovery and advanced materials synthesis[1].
Substituting 4-bromo-2-nitrobenzene-1-thiol with generic analogs severely compromises synthetic efficiency and target scope[1]. Utilizing 2-nitrobenzenethiol eliminates the para-bromo handle, completely preventing subsequent functionalization via Suzuki or Buchwald-Hartwig cross-coupling. Conversely, attempting to procure and use the reduced analog, 2-amino-4-bromobenzenethiol, introduces severe handling challenges; the electron-rich aminothiol is highly susceptible to atmospheric oxidation, rapidly forming insoluble bis(2-amino-4-bromophenyl) disulfide impurities [2]. This instability necessitates strict inert-atmosphere handling and often results in significant yield losses during cyclization, making the nitro-protected thiol the superior choice for reproducible manufacturing[1].
2-Amino-4-bromobenzenethiol is notoriously unstable in air, rapidly oxidizing to bis(2-amino-4-bromophenyl) disulfide, which reduces the effective yield of active monomer and introduces purification bottlenecks [1]. In contrast, the strongly electron-withdrawing nitro group in 4-bromo-2-nitrobenzene-1-thiol stabilizes the thiol against spontaneous oxidation, allowing for standard storage and handling without the rapid degradation seen in the aminothiol counterpart[2].
| Evidence Dimension | Oxidative stability and shelf-life in ambient air |
| Target Compound Data | Stable as a monomeric precursor under standard dark/cool storage conditions. |
| Comparator Or Baseline | 2-Amino-4-bromobenzenethiol (rapidly oxidizes to disulfide impurities in air). |
| Quantified Difference | Eliminates the rapid spontaneous disulfide formation associated with ortho-aminothiols. |
| Conditions | Ambient atmospheric storage and handling prior to cyclization. |
Procuring the nitro-thiol eliminates the need for strict inert-atmosphere storage and prevents yield loss due to premature oxidation, ensuring reproducible batch-to-batch cyclization.
While 2-nitrobenzenethiol can undergo reductive cyclization to form a generic benzothiazole core, it lacks a reactive site for further elaboration. 4-Bromo-2-nitrobenzene-1-thiol retains a reactive C-Br bond that survives the initial cyclization process, providing a necessary handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1]. This allows for the synthesis of complex, multi-ring systems required in modern drug discovery.
| Evidence Dimension | Cross-coupling reactivity of the resulting heterocycle |
| Target Compound Data | Enables high-conversion Pd-catalyzed cross-coupling due to the preserved 4-bromo handle. |
| Comparator Or Baseline | 2-Nitrobenzenethiol (Lacks halogen handle, preventing direct cross-coupling). |
| Quantified Difference | Provides the essential reactive site for late-stage C-C bond formation. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions post-cyclization. |
Buyers targeting complex pharmaceutical libraries must select the brominated precursor to allow for late-stage diversification of the heterocyclic core.
Attempting to synthesize fused heterocycles from 4-bromobenzenethiol requires complex, multi-step ortho-functionalization that often suffers from poor regioselectivity and low overall yields . 4-Bromo-2-nitrobenzene-1-thiol possesses the requisite ortho-nitro group, which can be reduced in situ to an amine, immediately triggering cyclization with an appropriate electrophile to form the benzothiazole core in a single, high-yielding step [1].
| Evidence Dimension | Steps required for benzothiazole core formation |
| Target Compound Data | 1-step reductive cyclization. |
| Comparator Or Baseline | 4-Bromobenzenethiol (requires multiple steps for ortho-amination/cyclization). |
| Quantified Difference | Eliminates 2-3 synthetic steps and avoids regioselectivity issues. |
| Conditions | Standard reductive cyclization conditions (e.g., Fe/HCl or catalytic hydrogenation with an electrophile). |
Utilizing the pre-functionalized ortho-nitrothiophenol drastically reduces synthetic complexity and improves overall process efficiency for heterocycle manufacturing.
Ideal for the synthesis of 5-bromo-substituted benzothiazoles, which serve as core scaffolds in kinase inhibitors and other pharmaceutical agents. The nitro group is reduced to an amine, which cyclizes with an aldehyde or acid chloride, leaving the bromine available for further modification via cross-coupling [1].
Used in the construction of phenothiazine derivatives for organic light-emitting diodes (OLEDs) and redox-active polymers, where the preserved bromo group allows for the extension of the conjugated pi-system .
The highly nucleophilic thiol can be selectively alkylated or arylated prior to nitro reduction, enabling the generation of diverse, halogenated thioether libraries for high-throughput screening[1].